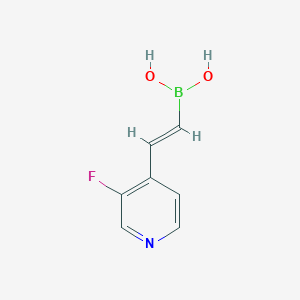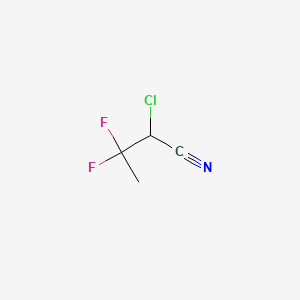
2-Chloro-3,3-difluorobutanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3,3-difluorobutanenitrile is an organic compound that belongs to the class of haloalkanes It is characterized by the presence of chlorine and fluorine atoms attached to a butanenitrile backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,3-difluorobutanenitrile typically involves the reaction of 2-chloro-3,3-difluorobutane with a nitrile source under specific conditions. One common method is the nucleophilic substitution reaction where the chlorine atom is replaced by a nitrile group. This reaction can be carried out using sodium cyanide (NaCN) in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product.
化学反応の分析
Types of Reactions
2-Chloro-3,3-difluorobutanenitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions (OH-) or amines.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium cyanide (NaCN), dimethyl sulfoxide (DMSO), elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted nitriles or amines.
Reduction: Formation of primary amines.
Oxidation: Formation of carboxylic acids or other oxidized products.
科学的研究の応用
2-Chloro-3,3-difluorobutanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Chloro-3,3-difluorobutanenitrile involves its interaction with specific molecular targets. The presence of electronegative chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The nitrile group can participate in hydrogen bonding and other interactions, affecting the compound’s biological activity.
類似化合物との比較
Similar Compounds
- 2-Chloro-3,3-difluoropropanenitrile
- 2-Chloro-3,3-difluoropentanitrile
- 2-Chloro-3,3-difluorohexanenitrile
Uniqueness
2-Chloro-3,3-difluorobutanenitrile is unique due to its specific combination of chlorine and fluorine atoms on a butanenitrile backbone. This structural arrangement imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of both chlorine and fluorine atoms can enhance the compound’s stability and influence its interactions with other molecules.
特性
分子式 |
C4H4ClF2N |
|---|---|
分子量 |
139.53 g/mol |
IUPAC名 |
2-chloro-3,3-difluorobutanenitrile |
InChI |
InChI=1S/C4H4ClF2N/c1-4(6,7)3(5)2-8/h3H,1H3 |
InChIキー |
BOMNUBMPPWSHHU-UHFFFAOYSA-N |
正規SMILES |
CC(C(C#N)Cl)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


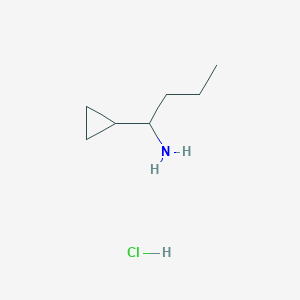
![7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride](/img/structure/B13471640.png)

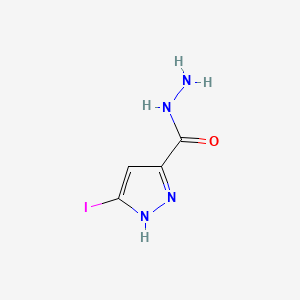
![1-[(Furan-2-yl)methyl]-1,4-diazepane dihydrochloride](/img/structure/B13471656.png)

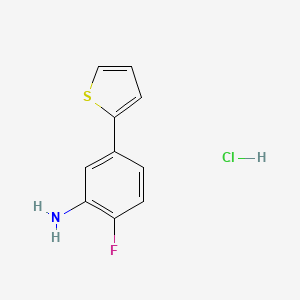
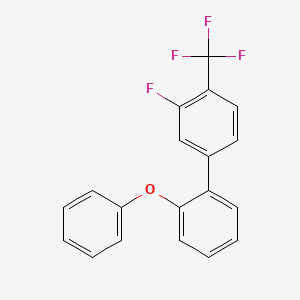
![2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamide](/img/structure/B13471685.png)
![2-Azabicyclo[3.2.1]octane-4-carboxylic acid hydrochloride](/img/structure/B13471692.png)
![Methyl2-amino-2-{bicyclo[2.1.1]hexan-1-yl}acetatehydrochloride](/img/structure/B13471696.png)
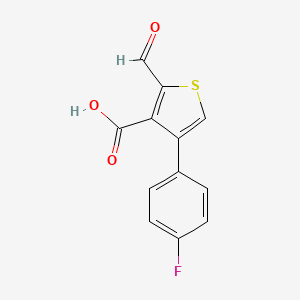
![4-(Aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3'-oxetane]-1-carboxylic acid hydrochloride](/img/structure/B13471705.png)
